molecular formula C20H41NO2 B587118 D-erythro-N,N-Dimethylsphingosine-d6 CAS No. 171827-65-9

D-erythro-N,N-Dimethylsphingosine-d6

Cat. No.: B587118
CAS No.: 171827-65-9
M. Wt: 333.59
InChI Key: YRXOQXUDKDCXME-IJEPZDFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuteration of D-erythro-N,N-Dimethylsphingosine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: D-erythro-N,N-Dimethylsphingosine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: D-erythro-N,N-Dimethylsphingosine-d6 is used as a reference standard in mass spectrometry due to its deuterated nature, which helps in distinguishing it from non-deuterated analogs .

Biology: In biological research, this compound is used to study the role of sphingosine kinases and protein kinase C in cellular signaling pathways. It helps in understanding the mechanisms of cell growth, differentiation, and apoptosis .

Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer research. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sphingosine kinases and protein kinase C. It is also used in the quality control of pharmaceutical products .

Mechanism of Action

D-erythro-N,N-Dimethylsphingosine-d6 exerts its effects by inhibiting protein kinase C and sphingosine kinase. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling. The compound also induces apoptosis by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Uniqueness: D-erythro-N,N-Dimethylsphingosine-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for better differentiation and quantification in complex biological samples .

Properties

IUPAC Name

(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOQXUDKDCXME-IJEPZDFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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